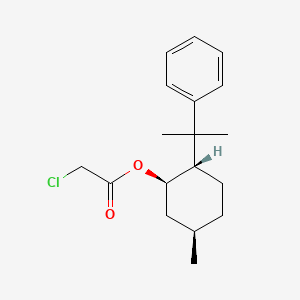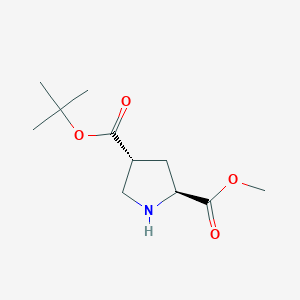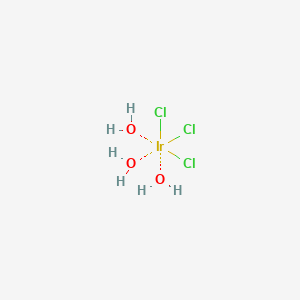
Trichloroiridium;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloroiridium;trihydrate, also known as iridium(III) chloride trihydrate, is an inorganic compound with the chemical formula IrCl₃·3H₂O. It is a dark green to black hygroscopic solid that is widely used in various chemical applications. This compound is a common starting point for iridium chemistry and is used as a catalyst and reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloroiridium;trihydrate can be synthesized by reacting iridium metal with chlorine gas at high temperatures. The reaction typically occurs at around 650°C, producing iridium(III) chloride, which can then be hydrated to form the trihydrate . Another method involves heating hydrated iridium(III) oxide with hydrochloric acid .
Industrial Production Methods: In industrial settings, this compound is often produced by reducing ammonium hexachloroiridate with hydrogen to obtain iridium metal, which is then chlorinated to form iridium(III) chloride. The resulting compound is subsequently hydrated to yield the trihydrate form .
Chemical Reactions Analysis
Types of Reactions: Trichloroiridium;trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: It reacts with ammonia to form ammine complexes, such as pentaamminechloroiridium(III) chloride.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or oxygen.
Reduction: Reducing agents such as hydrogen or hydrazine.
Substitution: Ammonia or other ligands under controlled conditions.
Major Products:
Oxidation: Higher oxidation state iridium compounds.
Reduction: Lower oxidation state iridium compounds.
Substitution: Ammine complexes like [IrCl(NH₃)₅]Cl₂.
Scientific Research Applications
Trichloroiridium;trihydrate has a wide range of applications in scientific research:
Biology: It is utilized in the synthesis of iridium complexes for biological studies.
Medicine: Iridium compounds are explored for their potential in cancer treatment due to their cytotoxic properties.
Mechanism of Action
The mechanism by which trichloroiridium;trihydrate exerts its effects involves its ability to form complexes with various ligands. These complexes can interact with molecular targets, such as enzymes or DNA, leading to changes in their activity or structure. The pathways involved often include coordination chemistry and redox reactions, which are crucial for the compound’s catalytic and biological activities .
Comparison with Similar Compounds
Iridium(III) chloride: Similar in structure but without the hydration.
Rhodium(III) chloride: Shares similar chemical properties but with rhodium instead of iridium.
Platinum(II) chloride: Another platinum group metal chloride with similar applications.
Uniqueness: Trichloroiridium;trihydrate is unique due to its high reactivity and ability to form stable complexes with a variety of ligands. This makes it particularly valuable in catalysis and the synthesis of advanced materials .
Properties
IUPAC Name |
trichloroiridium;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXVUXPFZKMNF-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.Cl[Ir](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6IrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17966-97-1 |
Source


|
| Record name | NSC247470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (2S)-[[(benzyloxy)carbonyl]amino](dimethoxyphosphoryl)ethanoate](/img/structure/B7949219.png)
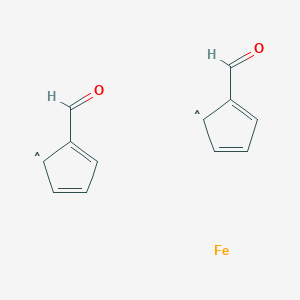
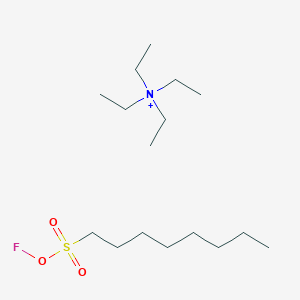
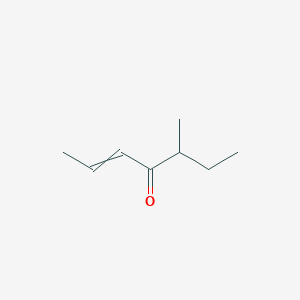
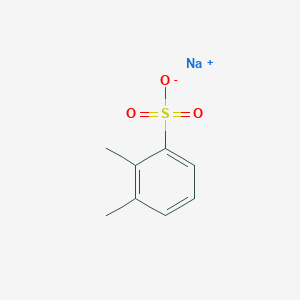


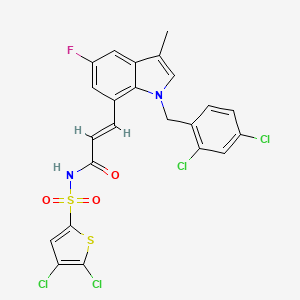
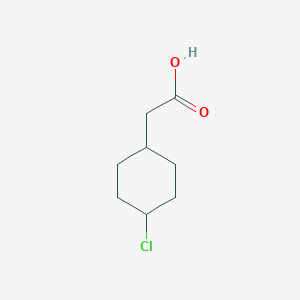
![(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B7949322.png)

